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Cat. No.: B017970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-Isopropyl-N'-methylglycine is a non-standard amino acid derivative with potential applications

in peptidomimetic design and drug discovery. A thorough understanding of its spectroscopic

and chemical properties is essential for its synthesis, characterization, and incorporation into

larger molecules. This technical guide provides a summary of the expected spectroscopic data

for N-Isopropyl-N'-methylglycine and outlines detailed, representative experimental protocols

for its synthesis and characterization using modern analytical techniques. Due to the limited

availability of published experimental data for this specific molecule, this guide is based on

established principles of organic spectroscopy and synthetic chemistry for analogous

compounds.

Predicted Spectroscopic Data
While specific experimental data for N-Isopropyl-N'-methylglycine is not readily available in the

public domain, its spectroscopic characteristics can be predicted based on its chemical

structure. The following tables summarize the expected ranges for its key spectroscopic

signatures.

Table 1: Predicted ¹H NMR Chemical Shifts
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Protons Multiplicity
Expected Chemical Shift
(δ) ppm

(CH₃)₂CH Doublet 1.0 - 1.3

(CH₃)₂CH Septet 2.8 - 3.2

N-CH₃ Singlet 2.2 - 2.5

N-CH₂-COOH Singlet 3.0 - 3.4

COOH Singlet (broad) 10.0 - 12.0

Note: Chemical shifts are referenced to TMS in a suitable deuterated solvent such as CDCl₃ or

D₂O. The COOH proton may be exchanged in D₂O.

Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon Expected Chemical Shift (δ) ppm

(CH₃)₂CH 18 - 22

(CH₃)₂CH 50 - 55

N-CH₃ 35 - 40

N-CH₂-COOH 55 - 60

COOH 170 - 175

Note: Chemical shifts are referenced to TMS in a suitable deuterated solvent.

Table 3: Predicted FT-IR Absorption Bands
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Functional Group Vibration
Expected
Wavenumber
(cm⁻¹)

Intensity

O-H (Carboxylic Acid) Stretch 2500 - 3300 Broad

C-H (Alkyl) Stretch 2850 - 2980 Medium-Strong

C=O (Carboxylic Acid) Stretch 1700 - 1730 Strong

C-N Stretch 1000 - 1250 Medium

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization)

Ion m/z (expected) Description

[M]⁺ 131.09 Molecular Ion

[M-COOH]⁺ 86.09 Loss of carboxylic acid group

[M-CH(CH₃)₂]⁺ 88.04 Loss of isopropyl group

Experimental Protocols
The following are detailed, representative protocols for the synthesis and spectroscopic

characterization of N-Isopropyl-N'-methylglycine.

Synthesis: Reductive Amination
A common method for the synthesis of N-alkylated amino acids is reductive amination.

Materials:

Sarcosine (N-methylglycine)

Acetone

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Methanol

Diethyl ether

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Procedure:

Dissolve sarcosine in methanol in a round-bottom flask.

Add a stoichiometric excess of acetone to the solution.

Cool the mixture in an ice bath and slowly add sodium cyanoborohydride or sodium

triacetoxyborohydride in portions.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Quench the reaction by the slow addition of water.

Adjust the pH to ~2 with HCl.

Extract the aqueous layer with diethyl ether to remove unreacted acetone and byproducts.

Adjust the pH of the aqueous layer to the isoelectric point of the product (estimated to be

around pH 6) with NaOH.

The product may precipitate or can be isolated by evaporation of the solvent under reduced

pressure.

The crude product can be purified by recrystallization or chromatography.

FT-IR Spectroscopy
Procedure for Solid Sample (Thin Film Method):

Dissolve a small amount (approx. 10-20 mg) of the purified N-Isopropyl-N'-methylglycine in a

volatile solvent like methylene chloride or methanol.[1]
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Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.[1]

Apply a drop of the solution to the center of the salt plate.[1]

Allow the solvent to fully evaporate, leaving a thin film of the solid sample on the plate.[1]

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum.

NMR Spectroscopy
Procedure for ¹H and ¹³C NMR:

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube. For amino acids, D₂O is often a good

choice.[2][3]

If using D₂O, the acidic proton of the carboxyl group will exchange with deuterium and may

not be observed.

The pH of the solution in D₂O can be adjusted with DCl or NaOD to observe changes in the

chemical shifts of protons and carbons near the ionizable groups.[3]

Acquire a ¹H NMR spectrum using a standard pulse program.

Acquire a ¹³C NMR spectrum using a standard pulse program with proton decoupling.[2] Due

to the low natural abundance of ¹³C, a larger number of scans will be required compared to

¹H NMR.[3]

Mass Spectrometry
Procedure for Electron Ionization (EI) Mass Spectrometry:

Introduce a small amount of the volatile sample into the ion source of the mass

spectrometer, typically via a direct insertion probe or after separation by gas
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chromatography.

The sample is vaporized and then bombarded with a beam of high-energy electrons

(typically 70 eV).[4][5]

This causes the molecule to ionize and fragment.[4][5]

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by the mass analyzer.

The detector records the abundance of each ion, generating the mass spectrum.

Workflow and Pathway Visualizations
As N-Isopropyl-N'-methylglycine is a small synthetic molecule, it is not typically involved in

biological signaling pathways. The following diagram illustrates a general experimental

workflow for its synthesis and characterization.
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Caption: General workflow for the synthesis and spectroscopic characterization of N-Isopropyl-

N'-methylglycine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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